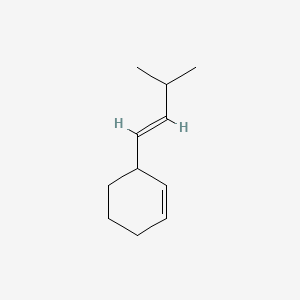
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexene, featuring a 3-methyl-1-butenyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- typically involves the reaction of cyclohexene with 3-methyl-1-butenyl halides under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the 3-methyl-1-butenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 3-methyl-: A similar compound with a methyl group at the third position.
3-Methyl-3-cyclohexen-1-one: A compound with a similar structure but with a ketone functional group.
Uniqueness
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is unique due to its specific substituent at the third position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
56030-49-0 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-[(E)-3-methylbut-1-enyl]cyclohexene |
InChI |
InChI=1S/C11H18/c1-10(2)8-9-11-6-4-3-5-7-11/h4,6,8-11H,3,5,7H2,1-2H3/b9-8+ |
InChI Key |
XWVWXPKJWOGGIG-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)/C=C/C1CCCC=C1 |
Canonical SMILES |
CC(C)C=CC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















